

Application Notes and Protocols: Tyr-Gly as a Substrate in Peptidase Assays

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Compound of Interest

Compound Name: Tyr-Gly

Cat. No.: B1582206

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Introduction

The dipeptide Tyrosyl-Glycine (**Tyr-Gly**) is a valuable substrate for the characterization and kinetic analysis of various exopeptidases, enzymes that cleave peptide bonds at the N- or C-terminus of a polypeptide chain.^[1] Specifically, **Tyr-Gly** can be utilized to assay the activity of certain aminopeptidases, which cleave the N-terminal residue (Tyrosine), and carboxypeptidases, which cleave the C-terminal residue (Glycine). Monitoring the activity of these enzymes is crucial in numerous research areas, including understanding protein turnover, neuropeptide processing, and hormone regulation. Consequently, these enzymes are significant targets for drug discovery and development.

These application notes provide detailed protocols for employing **Tyr-Gly** as a substrate in peptidase assays. The methodologies cover common detection techniques, including spectrophotometry and high-performance liquid chromatography (HPLC), suitable for applications ranging from basic enzyme characterization to high-throughput screening of potential inhibitors.

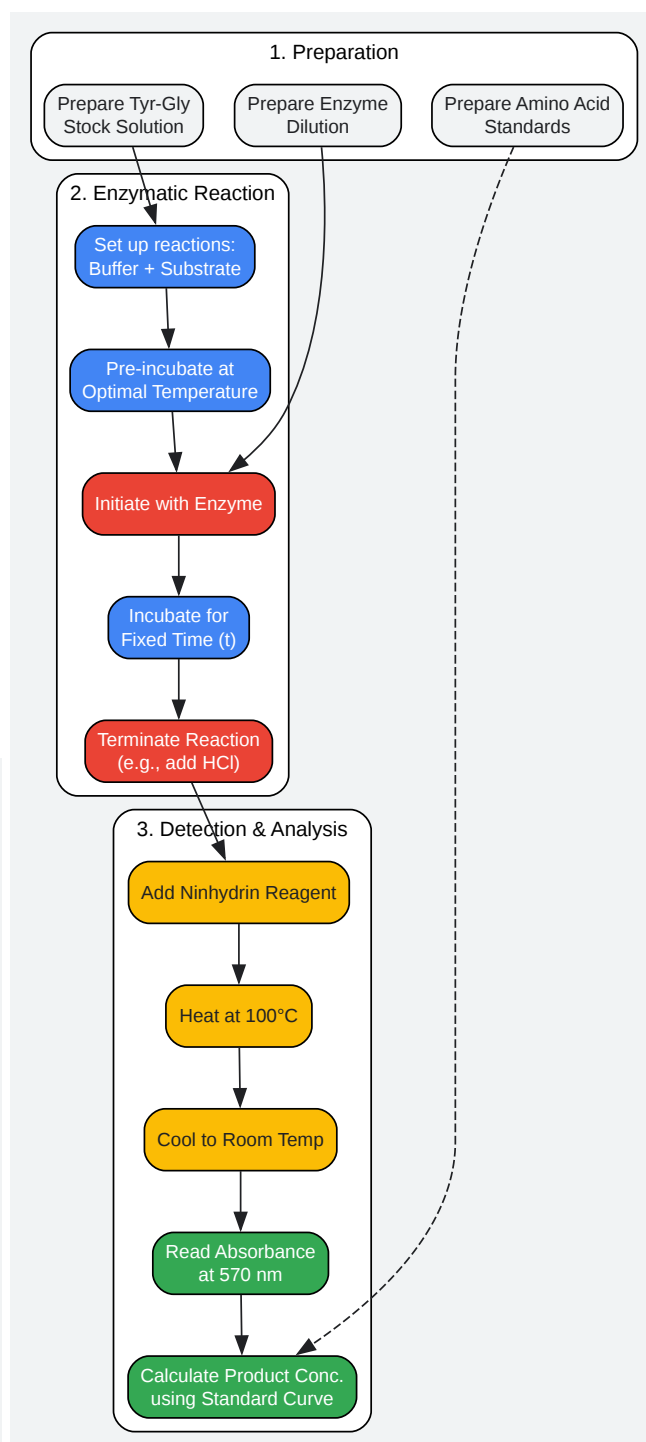
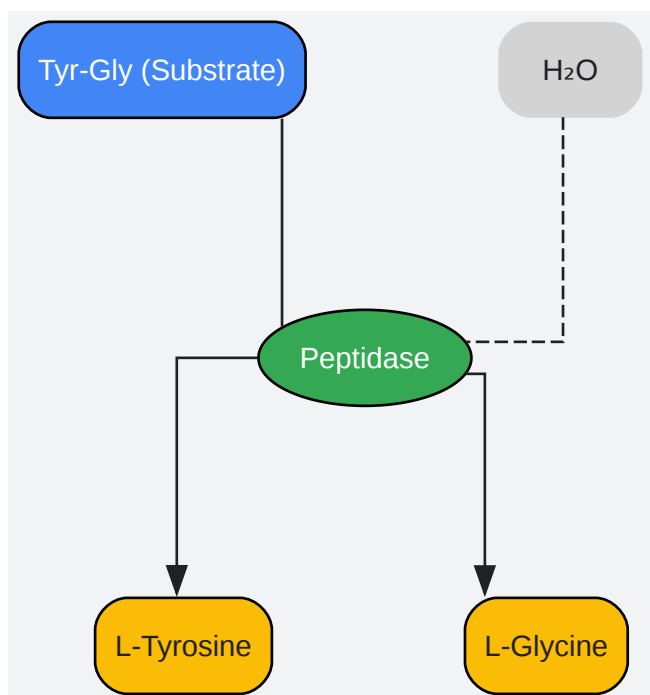
General Principles of Peptidase Assays with **Tyr-Gly**

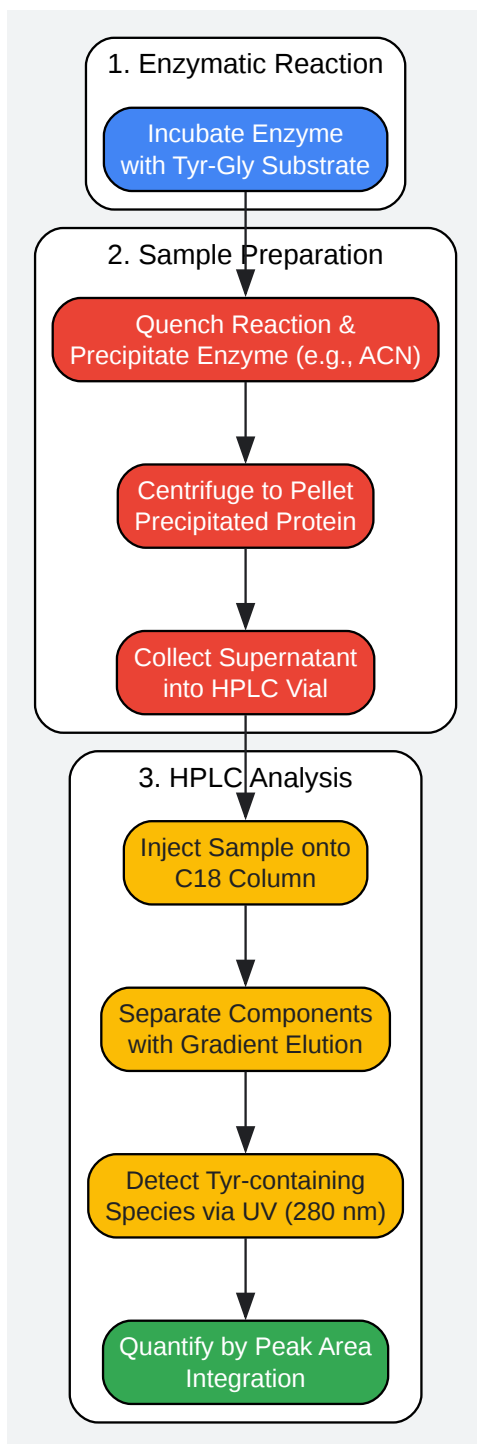
The core principle involves the enzymatic hydrolysis of the peptide bond between the tyrosine and glycine residues, catalyzed by a suitable peptidase. This reaction yields L-tyrosine and L-

glycine as products. The rate of product formation or substrate depletion is a direct measure of the enzyme's activity.

- Enzymatic Reaction: **Tyr-Gly** + H₂O --(Peptidase)--> L-Tyrosine + L-Glycine

The progress of this reaction can be monitored by quantifying the disappearance of the **Tyr-Gly** substrate or the appearance of the L-Tyrosine and L-Glycine products.





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References

- 1. Research Applications of Proteolytic Enzymes in Molecular Biology [mdpi.com]
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